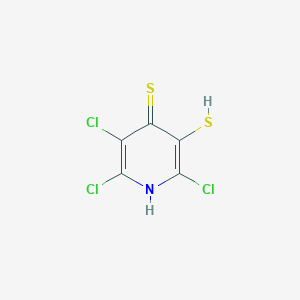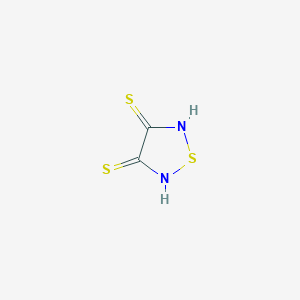
1,2,5-Thiadiazole-3,4(2H,5H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Thiadiazole-3,4(2H,5H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
1,2,5-Thiadiazole-3,4(2H,5H)-dithione can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
1,2,5-Thiadiazole-3,4(2H,5H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur or nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
1,2,5-Thiadiazole-3,4(2H,5H)-dithione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2,5-thiadiazole-3,4(2H,5H)-dithione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfur and nitrogen atoms can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
相似化合物的比较
Similar Compounds
- 1,2,5-Thiadiazole-3-thione
- 1,3,4-Thiadiazole-2,5-dithione
- 1,2,4-Thiadiazole-3,5-dithione
Uniqueness
1,2,5-Thiadiazole-3,4(2H,5H)-dithione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms This gives it distinct chemical properties and reactivity compared to other thiadiazole derivatives
属性
CAS 编号 |
152715-64-5 |
|---|---|
分子式 |
C2H2N2S3 |
分子量 |
150.3 g/mol |
IUPAC 名称 |
1,2,5-thiadiazolidine-3,4-dithione |
InChI |
InChI=1S/C2H2N2S3/c5-1-2(6)4-7-3-1/h(H,3,5)(H,4,6) |
InChI 键 |
AJBLKZFBURBYPT-UHFFFAOYSA-N |
规范 SMILES |
C1(=S)C(=S)NSN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
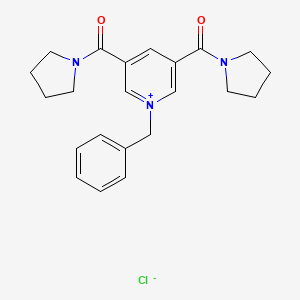
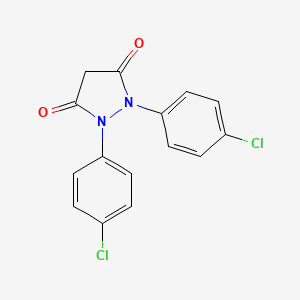
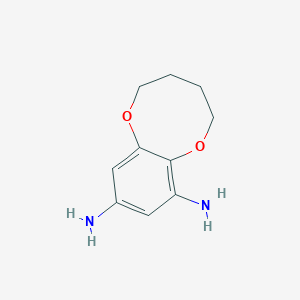



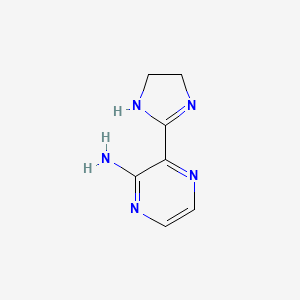

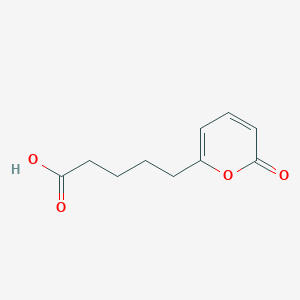
phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
